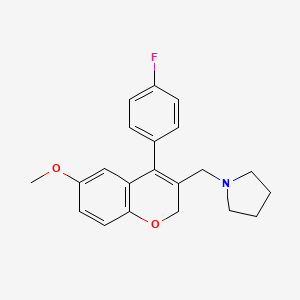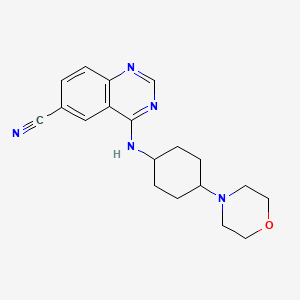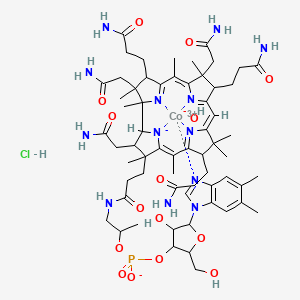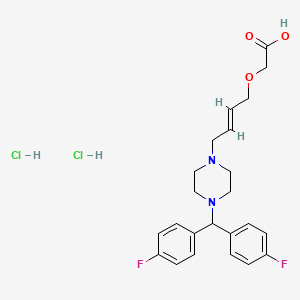
SUN 1334H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SUN-1334H is a potent, orally active, highly selective antagonist of the histamine H1 receptor. It has been under clinical development for the treatment of allergic disorders. The compound is known for its high binding affinity to the H1 receptor, making it a promising candidate for managing conditions mediated by histamine .
Preparation Methods
The synthesis of SUN-1334H involves several steps, starting with the preparation of its core structure. The compound is a dihydrochloride salt of 4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(E)-but-2-enyloxy]acetic acid . The synthetic route typically involves the reaction of bis(4-fluorophenyl)methanol with piperazine, followed by the introduction of the but-2-enyloxy group. The final product is then converted to its dihydrochloride salt form. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
SUN-1334H undergoes various chemical reactions, primarily involving its interaction with the histamine H1 receptor. It exhibits potent inhibition of histamine-induced contractions in isolated guinea-pig ileum, with an IC50 of 0.198 micromol/L . The compound does not significantly interact with other receptor types, such as cholinergic, H2-histaminergic, serotonergic, or adrenergic receptors . Common reagents and conditions used in these reactions include histamine for inducing contractions and isolated tissue preparations for functional assays. The major product formed from these reactions is the inhibited state of the H1 receptor, preventing histamine-mediated effects.
Scientific Research Applications
SUN-1334H has been extensively studied for its potential in treating allergic disorders. Its high selectivity and potency make it a valuable tool in research focused on histamine-mediated conditions. In preclinical studies, SUN-1334H demonstrated significant efficacy in inhibiting histamine-induced bronchospasm, skin wheal formation, and rhinitis . It has also been evaluated for its cardiovascular and central nervous system safety, showing no significant adverse effects at therapeutic doses . Additionally, SUN-1334H’s anti-inflammatory properties have been explored, with studies indicating its potential to reduce inflammatory markers in allergic reactions .
Mechanism of Action
SUN-1334H exerts its effects by selectively binding to the histamine H1 receptor, thereby blocking the action of histamine. This inhibition prevents the typical histamine-mediated responses, such as smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves . The molecular target of SUN-1334H is the H1 receptor, which is part of the G-protein coupled receptor superfamily. By blocking this receptor, SUN-1334H effectively mitigates the symptoms of allergic reactions.
Comparison with Similar Compounds
SUN-1334H is unique in its high selectivity and potency as an H1 receptor antagonist. Similar compounds include cetirizine, hydroxyzine, fexofenadine, and desloratadine . While these compounds also target the H1 receptor, SUN-1334H has shown a higher anti-inflammatory to sedation index, making it potentially more effective with fewer central nervous system side effects . This distinction highlights SUN-1334H’s potential advantages in clinical applications.
Properties
IUPAC Name |
2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O3.2ClH/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29;;/h1-10,23H,11-17H2,(H,28,29);2*1H/b2-1+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQMKGKFTBFMGE-SEPHDYHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/COCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607736-84-5 |
Source


|
| Record name | 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-ylbut-2-enyloxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607736845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUN-1334H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKT19VDE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
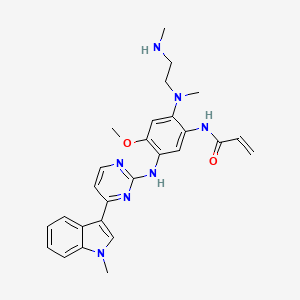
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)
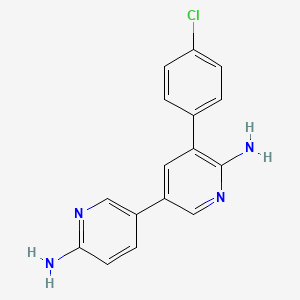
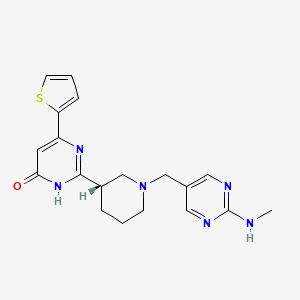
![(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)
![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)
